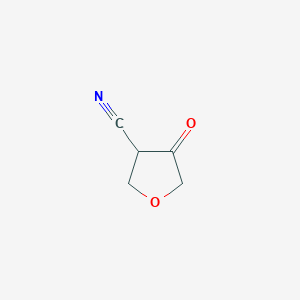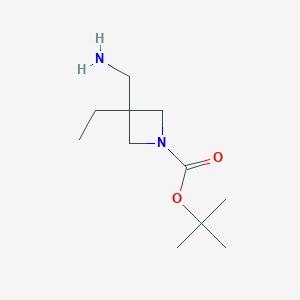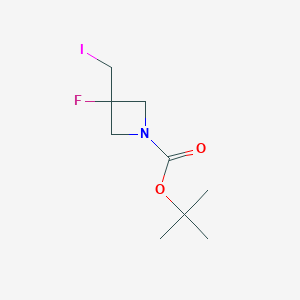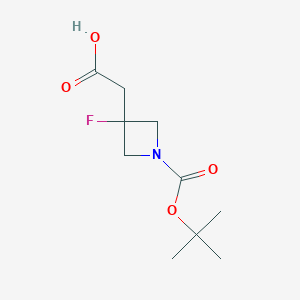![molecular formula C20H21BrN2O2 B1529648 Benzyl-7-bromspiro[indolin-3,4'-piperidin]-1'-carboxylat CAS No. 1243461-51-9](/img/structure/B1529648.png)
Benzyl-7-bromspiro[indolin-3,4'-piperidin]-1'-carboxylat
Übersicht
Beschreibung
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C20H21BrN2O2 and its molecular weight is 401.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Chemie
Benzyl-7-bromspiro[indolin-3,4’-piperidin]-1’-carboxylat ist eine wertvolle Verbindung in der pharmazeutischen Chemie aufgrund ihres Spirooxindol-Gerüsts, das in vielen pharmakologisch aktiven Molekülen vorkommt. Diese Verbindung kann in Mehrkomponentenreaktionen (MCRs) verwendet werden, um schnell vielfältige molekulare Bibliotheken für die Arzneimittelforschung zu generieren . Seine strukturelle Komplexität ermöglicht die Schaffung von Verbindungen mit potenzieller antibakterieller, antimikrobieller und antiviraler Aktivität.
Organische Synthese
In der organischen Synthese dient diese Verbindung als Baustein für die Herstellung komplexer Moleküle durch Eintopf-Kondensationsreaktionen. Sie kann zur Synthese verschiedener Spiro[indolin-3,4’-piperidin]-Derivate verwendet werden, die bei der Entwicklung neuer organischer Verbindungen mit potentiellen Anwendungen in der medizinischen Chemie wichtig sind .
Katalyse
Die Struktur der Verbindung ermöglicht es ihr, als Katalysator unter lösemittelfreien Bedingungen zu fungieren und umweltfreundliche Synthesemethoden zu fördern. Sie kann die Bildung von Spirooxindol-Gerüsten katalysieren, die für die Synthese bioaktiver Moleküle entscheidend sind .
Materialwissenschaft
Spiro-Verbindungen wie Benzyl-7-bromspiro[indolin-3,4’-piperidin]-1’-carboxylat werden wegen ihrer Anwendungsmöglichkeiten in der Produktion von intelligenten Materialien untersucht. Sie weisen photochrome Eigenschaften auf und ändern ihre Struktur als Reaktion auf Licht, was bei der Entwicklung lichtreagierender Materialien genutzt werden kann .
Sensorik
Aufgrund ihrer photochromen Natur kann diese Verbindung zur Herstellung von Sensoren verwendet werden. Sie kann Änderungen der Umgebungsbedingungen wie Licht, Temperatur und pH-Wert erkennen, wodurch sie für die Entwicklung empfindlicher Detektionssysteme geeignet ist .
Photopharmakologie
Die Fähigkeit der Verbindung, bei Lichteinwirkung zwischen verschiedenen Isomeren zu wechseln, macht sie zu einem Kandidaten für den Einsatz in der Photopharmakologie. Sie kann so konzipiert werden, dass sie therapeutische Wirkstoffe kontrolliert freisetzt, wenn sie durch bestimmte Wellenlängen von Licht aktiviert wird .
Wirkmechanismus
Target of Action
Many spirocyclic compounds, which include a quaternary carbon atom at the intersection of two rings, have been found to exhibit diversified biological and pharmacological activity . The specific targets can vary widely depending on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. It could involve binding to a protein target, altering its function, or it could interact with DNA or RNA molecules, affecting gene expression .
Biochemical Pathways
The affected pathways would also depend on the specific target. For example, if the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in, leading to changes in the production of certain molecules within the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of functional groups can influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects would depend on the mode of action and the biochemical pathways affected. This could range from changes in cell signaling and function to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Biochemische Analyse
Biochemical Properties
Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of receptor tyrosine kinase c-Met, which is implicated in various cancers . The interaction between Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate and c-Met involves binding to the active site of the enzyme, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
The effects of Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate on cellular processes are profound. This compound has been observed to inhibit cell proliferation and induce apoptosis in cancer cells by targeting the c-Met signaling pathway . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting c-Met, Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate disrupts the signaling cascade that promotes cell growth and survival, leading to reduced cell viability and increased cell death.
Molecular Mechanism
At the molecular level, Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of signaling pathways involved in cell proliferation and survival. Additionally, Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate may also interact with other proteins and enzymes, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory effects on c-Met over extended periods . Long-term studies have indicated that continuous exposure to Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound undergoes metabolic transformation, leading to the formation of several metabolites. These metabolites may retain biological activity and contribute to the overall effects of the compound. The primary metabolic pathways include hydroxylation and N-debenzylation, which are mediated by CYP3A4 and other cytochrome P450 isoenzymes.
Transport and Distribution
The transport and distribution of Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, allowing its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the bioavailability and efficacy of the compound.
Subcellular Localization
Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate exhibits specific subcellular localization patterns that are essential for its activity . The compound is primarily localized in the cytoplasm, where it interacts with c-Met and other target proteins. Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications. The subcellular localization of Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is critical for its ability to modulate cellular functions and exert its biochemical effects.
Eigenschaften
IUPAC Name |
benzyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKLFTYTLKBZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


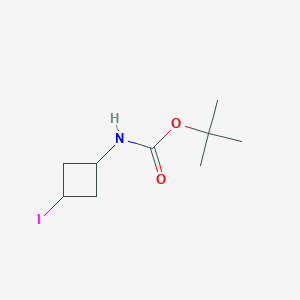
![3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B1529568.png)
![4-Amino-5-bromofuro[2,3-D]pyrimidine](/img/structure/B1529571.png)
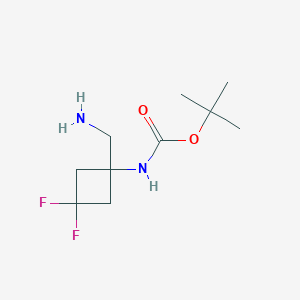
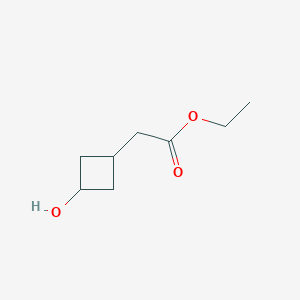
![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529574.png)



